4'-Dibutylaminobenzene-4-sulfonic acid
Description
Properties
CAS No. |
32324-48-4 |
|---|---|
Molecular Formula |
C20H27N3O3S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-[[4-(dibutylamino)phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C20H27N3O3S/c1-3-5-15-23(16-6-4-2)19-11-7-17(8-12-19)21-22-18-9-13-20(14-10-18)27(24,25)26/h7-14H,3-6,15-16H2,1-2H3,(H,24,25,26) |
InChI Key |
DANYDKIZJCAJNC-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O |
Other CAS No. |
32324-48-4 |
Synonyms |
4'-dibutylaminobenzene-4-sulfonic acid 4-DABS p-dibutylaminobenzene-p-sulfonic acid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]- typically involves the diazotization of 4-(dibutylamino)aniline followed by coupling with benzenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as crystallization and chromatography ensures the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4'-Dibutylaminobenzene-4-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The sulfonic acid group can participate in substitution reactions, forming sulfonamides and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.
Substitution: Reagents like thionyl chloride and amines are used for substitution reactions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Sulfonamides and sulfonyl chlorides.
Scientific Research Applications
4'-Dibutylaminobenzene-4-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of dyes and pigments for textiles and plastics.
Mechanism of Action
The mechanism of action of benzenesulfonic acid, 4-[[4-(dibutylamino)phenyl]azo]- involves its interaction with molecular targets through its sulfonic acid and azo groups. These interactions can lead to changes in the electronic structure of the compound, affecting its reactivity and binding properties. The azo group can undergo reduction, leading to the formation of amines, which can further interact with biological molecules.
Comparison with Similar Compounds
Key Observations :
- Alkyl Chain Length: The target compound’s dibutylamino group confers greater hydrophobicity compared to the diethylamino group in the azo compound .
- Functional Diversity : The azo-containing compounds () include chromophores (-N=N-), making them suitable as dyes, whereas the target compound lacks this group.
- Acidity : All three compounds exhibit strong acidity due to the sulfonic acid group, but the hydroxyl group in may further enhance hydrogen-bonding capacity.
Physicochemical Properties
- Solubility: The dibutylamino group in the target compound likely reduces water solubility compared to the amino group in , but the sulfonic acid moiety counterbalances this by improving polar solvent compatibility.
- Stability : Azo compounds () are prone to photodegradation due to the -N=N- bond, whereas the target compound’s stability is influenced by alkyl chain oxidation.
- Molecular Weight : The target compound’s higher molecular weight (363.48 g/mol) versus (277.30 g/mol) reflects the contribution of the dibutyl chains.
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